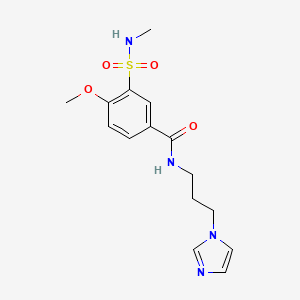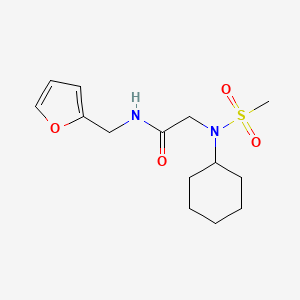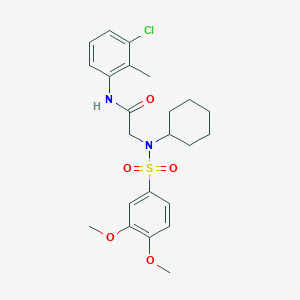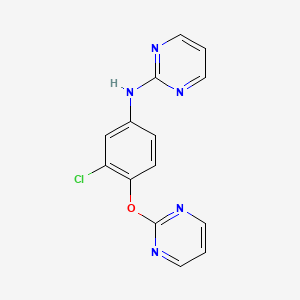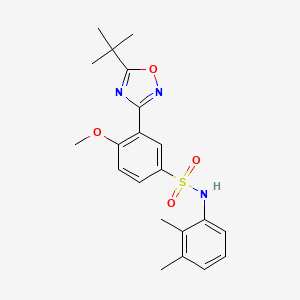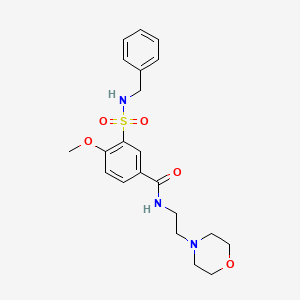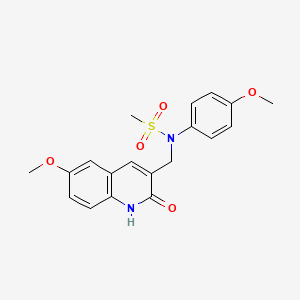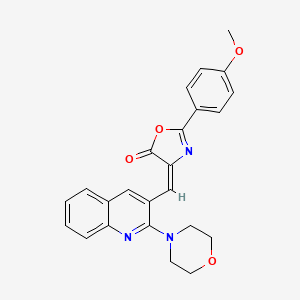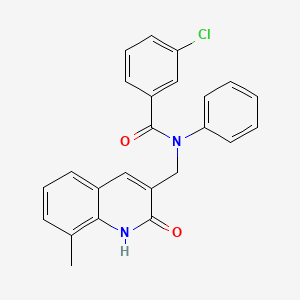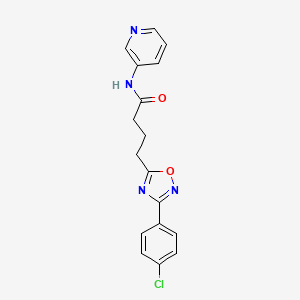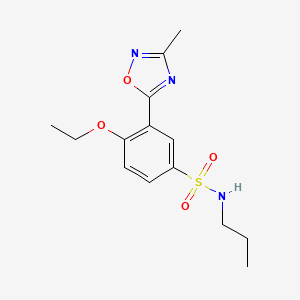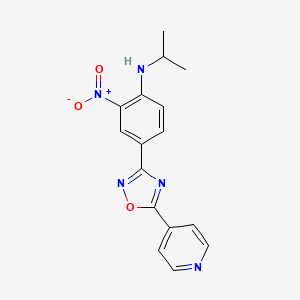
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has been widely used in scientific research. This compound belongs to the family of oxadiazole derivatives and is known for its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments include its high potency, selectivity, and low toxicity. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are many future directions for the research and development of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of this compound to enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis method of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the reaction of 2-nitroaniline with 2-methoxybenzoyl hydrazine and 4-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.
Applications De Recherche Scientifique
The scientific research application of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is vast. This compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-16(10-8-15)14-24-19-12-11-17(13-20(19)27(28)29)23-25-22(26-31-23)18-5-3-4-6-21(18)30-2/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWOIAXMCAMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

